4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside
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Overview
Description
"4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside" is a chemically synthesized molecule that likely serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals. Its structure suggests it is a thiogalactopyranoside derivative, modified with azido and chlorobenzyl groups, which can be crucial for specific biochemical applications.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler sugar derivatives. For example, the synthesis of 4-nitrophenyl derivatives of mannopyranosides from methyl glucopyranoside precursors involves selective protection and deprotection steps, azidation, and nitration (Popelová et al., 2005). A similar approach could be adapted for synthesizing the target compound, starting from a suitable thiogalactopyranoside precursor and introducing the azido and 4-chlorobenzyl groups in subsequent steps.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like NMR spectroscopy and X-ray crystallography. These methods allow for the determination of the spatial arrangement of atoms within the molecule and can provide insights into the conformational preferences of the sugar ring and the positioning of the substituent groups (Kariuki et al., 2021).
properties
IUPAC Name |
(2R,3R,4R,5R,6S)-5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3/t30-,31-,32+,33-,34+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTYXPINJTUUQN-RUOAZZEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32Cl3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563395 |
Source
|
Record name | 4-Methylphenyl 2-azido-3,4,6-tris-O-[(4-chlorophenyl)methyl]-2-deoxy-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside | |
CAS RN |
117153-30-7 |
Source
|
Record name | 4-Methylphenyl 2-azido-3,4,6-tris-O-[(4-chlorophenyl)methyl]-2-deoxy-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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